molecular formula C8H4F2S B14207545 4,6-Difluoro-1-benzothiophene CAS No. 826995-62-4

4,6-Difluoro-1-benzothiophene

Katalognummer: B14207545
CAS-Nummer: 826995-62-4
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: WWHGKSOALIQXHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Difluoro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides. This method allows for the formation of the benzothiophene ring in a one-step intermolecular manner . Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of aryne intermediates and electrochemical conditions are preferred due to their efficiency and compatibility with various functional groups.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Difluoro-1-benzothiophene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,6-Difluoro-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 4,6-Difluoro-1-benzothiophene involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows for diverse interactions at the molecular level .

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Difluorothiophene
  • 3,4-Difluorothiophene
  • 2,4-Difluorothiophene
  • 2,3,4-Trifluorothiophene

Comparison: 4,6-Difluoro-1-benzothiophene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical and biological properties. Compared to other fluorinated thiophenes, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

826995-62-4

Molekularformel

C8H4F2S

Molekulargewicht

170.18 g/mol

IUPAC-Name

4,6-difluoro-1-benzothiophene

InChI

InChI=1S/C8H4F2S/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H

InChI-Schlüssel

WWHGKSOALIQXHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=CC(=CC(=C21)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.